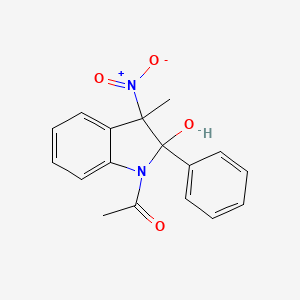
1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a hydroxy group, a nitro group, and a phenyl group attached to an indole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, with modifications to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like manganese dioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride and sodium acetate.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Tin(II) chloride and sodium acetate in tetrahydrofuran.
Substitution: Various electrophiles in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the hydroxy and nitro groups allows for hydrogen bonding and electrostatic interactions with target molecules. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Uniqueness
1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its combination of functional groups and indole structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
96569-39-0 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methyl-3-nitro-2-phenylindol-1-yl)ethanone |
InChI |
InChI=1S/C17H16N2O4/c1-12(20)18-15-11-7-6-10-14(15)16(2,19(22)23)17(18,21)13-8-4-3-5-9-13/h3-11,21H,1-2H3 |
InChI Key |
RHHIZSAXZWQMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(C1(C3=CC=CC=C3)O)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



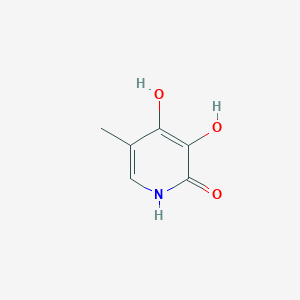
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
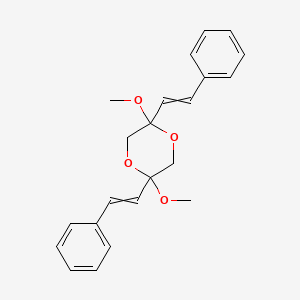
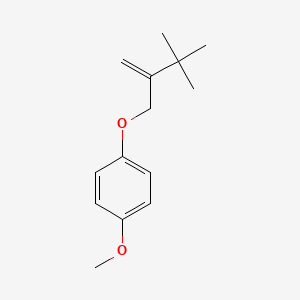
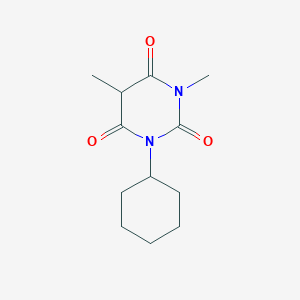


![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
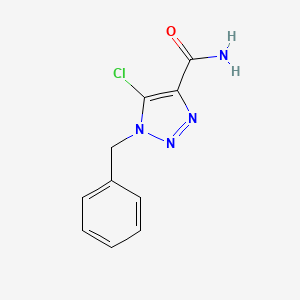
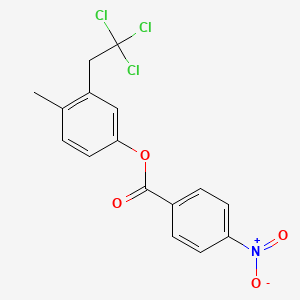
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
